molecular formula C11H19NO3 B3001537 Methyl 9-oxa-1-azaspiro[5.5]undecane-3-carboxylate CAS No. 2408972-72-3

Methyl 9-oxa-1-azaspiro[5.5]undecane-3-carboxylate

Cat. No.: B3001537
CAS No.: 2408972-72-3
M. Wt: 213.277
InChI Key: PXVSPYZOURIRLI-UHFFFAOYSA-N
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Description

Methyl 9-oxa-1-azaspiro[5.5]undecane-3-carboxylate is a spirocyclic compound characterized by a unique structure that includes both an oxygen and nitrogen atom within its ring system.

Chemical Reactions Analysis

Types of Reactions

Methyl 9-oxa-1-azaspiro[5.5]undecane-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines .

Scientific Research Applications

Methyl 9-oxa-1-azaspiro[5.5]undecane-3-carboxylate has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 9-oxa-1-azaspiro[5.5]undecane-3-carboxylate is unique due to its specific spirocyclic structure, which combines the flexibility of aliphatic compounds with a limited number of degrees of freedom. This structure allows for diverse biological activity and potential drug-like properties .

Biological Activity

Methyl 9-oxa-1-azaspiro[5.5]undecane-3-carboxylate is a spirocyclic compound that has garnered attention for its unique structural features and potential biological activities. This compound, characterized by the presence of both nitrogen and oxygen in its spirocyclic framework, has been studied for various pharmacological applications, particularly in the context of antimicrobial activity and enzyme inhibition.

Chemical Structure and Properties

This compound has the molecular formula C11H19NO3C_{11}H_{19}NO_3 and a molecular weight of approximately 215.28 g/mol. The compound's structure includes a spirocyclic arrangement that contributes to its biological activity by influencing its interaction with biological targets.

PropertyValue
Molecular FormulaC₁₁H₁₉NO₃
Molecular Weight215.28 g/mol
IUPAC NameThis compound
CAS Number2408972-72-3

The biological activity of this compound is primarily attributed to its role as an inhibitor of the MmpL3 protein in Mycobacterium tuberculosis. MmpL3 is essential for the bacterium's survival, making it a critical target for tuberculosis treatment. The compound's mechanism involves binding to the active site of MmpL3, thereby disrupting its function and inhibiting bacterial growth .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties, particularly against Mycobacterium tuberculosis. In vitro studies have demonstrated that the compound effectively inhibits the growth of this pathogen, suggesting its potential as a therapeutic agent for tuberculosis treatment.

Enzyme Inhibition

In addition to its antimicrobial properties, this compound has been explored for its ability to inhibit soluble epoxide hydrolase (sEH), an enzyme involved in lipid metabolism and inflammatory processes. Studies have shown that derivatives of spirocyclic compounds can serve as potent sEH inhibitors, which may have implications for treating chronic diseases such as kidney disorders .

Study on Tuberculosis Treatment

In a study focused on the inhibition of MmpL3, this compound was tested alongside other compounds for their efficacy against Mycobacterium tuberculosis. The results indicated that this compound not only inhibited bacterial growth but also demonstrated favorable pharmacokinetic properties, making it a promising candidate for further development as an anti-tuberculosis drug.

Research on Enzyme Inhibition

Another significant study evaluated the effects of spirocyclic compounds, including this compound, on sEH activity in various disease models. The findings revealed that these compounds could lower serum creatinine levels in rat models of kidney disease, indicating their potential therapeutic benefits in managing chronic kidney conditions through enzyme inhibition .

Properties

IUPAC Name

methyl 9-oxa-1-azaspiro[5.5]undecane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-14-10(13)9-2-3-11(12-8-9)4-6-15-7-5-11/h9,12H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXVSPYZOURIRLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC2(CCOCC2)NC1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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